Methyl 1-phenylpiperidine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-phenylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13(15)11-7-9-14(10-8-11)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVUDADHCCUPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732389 | |
| Record name | Methyl 1-phenylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093641-45-2 | |
| Record name | Methyl 1-phenylpiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 1 Phenylpiperidine 4 Carboxylate
Classical Approaches to Piperidine-4-carboxylate Synthesis
Traditional synthetic routes to the piperidine-4-carboxylate core often involve the sequential construction of the heterocyclic ring from simple, acyclic precursors, followed by functional group manipulations to install the desired carboxylate moiety.
One of the most established methods for constructing the 4-piperidone ring, a key precursor, is through the addition of a primary amine to two equivalents of an alkyl acrylate (B77674). This is followed by a Dieckmann condensation, subsequent hydrolysis, and decarboxylation dtic.mil. In the context of methyl 1-phenylpiperidine-4-carboxylate, this would involve aniline (B41778) as the primary amine. The resulting N-phenyl-4-piperidone can then be converted to the target compound through further reactions, such as the Strecker synthesis followed by hydrolysis and esterification.
The general pathway involves:
Double Michael Addition: Aniline is reacted with two molecules of an acrylate ester (e.g., methyl acrylate) to form a diester.
Dieckmann Condensation: The diester undergoes an intramolecular cyclization reaction in the presence of a base to form a β-keto ester.
Hydrolysis and Decarboxylation: The β-keto ester is hydrolyzed and decarboxylated, typically under acidic conditions, to yield 1-phenylpiperidin-4-one.
Functionalization: The resulting piperidone is then converted to the final product.
The formation of the piperidine (B6355638) ring is the cornerstone of the synthesis. Intramolecular cyclization is a common strategy where the backbone of the cyclic product is entirely present in the initial reactant nih.gov.
Dieckmann Condensation: As mentioned above, this is a powerful intramolecular reaction for forming a cyclic β-keto ester, which is a direct precursor to the piperidone ring dtic.mil.
Petrenko-Kritschenko Piperidone Synthesis: This is a classic multicomponent reaction that combines an aldehyde, a β-dicarbonyl compound (like a derivative of acetonedicarboxylic acid), and ammonia or a primary amine to directly form a 4-piperidone derivative wikipedia.org. Using benzaldehyde, an acetonedicarboxylic acid ester, and aniline could theoretically be adapted to form the N-phenyl-4-piperidone scaffold. This reaction is notable for its convergence, building the complex ring system in a single step wikipedia.org.
Reductive Amination: Novel piperidine derivatives can be synthesized from diformyl intermediates, which are obtained from the oxidative cleavage of cyclic olefins. A subsequent ring-closing step using a primary amine under reductive amination conditions facilitates the formation of the piperidine ring nih.gov.
Below is a table summarizing key classical cyclization reactions.
Table 1: Classical Cyclization Reactions for Piperidine Ring Synthesis
| Reaction Name | Reactants | Key Transformation | Ref. |
| Dieckmann Condensation | Acyclic diester | Intramolecular cyclization to form a β-keto ester | dtic.mil |
| Petrenko-Kritschenko Synthesis | Aldehyde, β-dicarbonyl compound, Amine | Multicomponent reaction to form a 4-piperidone | wikipedia.org |
| Reductive Amination of Dials | Diformyl intermediate, Primary amine | Oxidative cleavage followed by ring-closing reductive amination | nih.gov |
Once the 1-phenylpiperidine-4-carboxylic acid is obtained, the final step is the esterification to yield the methyl ester. This is a fundamental transformation in organic chemistry with several reliable methods.
Fischer Esterification: The carboxylic acid can be refluxed with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Reaction with Thionyl Chloride: The carboxylic acid can be converted to an acyl chloride using thionyl chloride. The resulting reactive intermediate is then treated with methanol to form the methyl ester researchgate.net.
Alkylation with Iodomethane: The carboxylate salt, formed by treating the carboxylic acid with a base like potassium carbonate, can be alkylated with iodomethane to give the desired product chemicalbook.com.
Using Trimethylsilyl Diazomethane: This reagent provides a mild and efficient method for the methylation of carboxylic acids without the need for harsh acidic conditions chemicalbook.com.
The Strecker synthesis is a powerful three-component reaction that classically involves an aldehyde or ketone, an amine, and a cyanide source to form an α-aminonitrile nih.govorganic-chemistry.org. This methodology can be adapted to functionalize piperidones at the C4 position. An efficient synthesis starting from 1-benzylpiperidin-4-one involves a Strecker-type condensation with aniline and hydrogen cyanide to yield an anilino-nitrile researchgate.net.
In this synthetic pathway:
A 1-substituted-4-piperidone is condensed with an amine and a cyanide source.
The resulting α-aminonitrile at the C4 position is then hydrolyzed. Selective hydrolysis with concentrated sulfuric acid can yield the corresponding amide, which can be further hydrolyzed to the carboxylic acid under more vigorous conditions researchgate.netgoogle.com.
The final carboxylic acid is then esterified to yield the target ester.
This approach introduces both the C4-substituent and a nitrogen-containing group, which can be the precursor to the final carboxylate.
Modern Advancements in the Synthesis of Methyl 1-phenylpiperidine-4-carboxylate
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and environmental compatibility. These strategies are increasingly applied to the construction of complex heterocyclic systems like piperidines.
Catalysis, particularly using transition metals, has become a cornerstone of modern piperidine synthesis. These methods often involve the cyclization of functionalized linear precursors.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing piperidine rings. One approach is the hydrogenation of substituted pyridine precursors, which can be achieved using palladium on carbon (Pd/C) nih.gov. Another advanced method is the Pd-catalyzed Wacker-type aerobic oxidative cyclization of alkenes, which allows for the formation of various six-membered nitrogen heterocycles organic-chemistry.org.
Gold-Catalyzed Cyclization: Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes. This allows for the difunctionalization of a double bond while simultaneously forming the N-heterocycle nih.gov.
Rhodium-Catalyzed Hydroamination: The intramolecular anti-Markovnikov hydroamination of specific aminoalkenes can be catalyzed by rhodium complexes to form substituted piperidines in high yield organic-chemistry.org.
Iridium-Catalyzed N-Heterocyclization: Iridium complexes can effectively catalyze the N-heterocyclization of primary amines with diols, providing a route to various five-, six-, and seven-membered cyclic amines organic-chemistry.org.
Table 2: Modern Catalytic Strategies in Piperidine Synthesis
| Catalyst Type | Substrate Example | Reaction Type | Ref. |
| Palladium (Pd) | Substituted Pyridines | Catalytic Hydrogenation | nih.gov |
| Palladium (Pd) | Alkenyl Amines | Wacker-Type Oxidative Cyclization | organic-chemistry.org |
| Gold (Au) | Non-activated Alkenes | Oxidative Amination | nih.gov |
| Rhodium (Rh) | 1-(3-aminopropyl)vinylarenes | Intramolecular Hydroamination | organic-chemistry.org |
| Iridium (Ir) | Primary Amines and Diols | N-Heterocyclization | organic-chemistry.org |
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles is crucial for developing sustainable synthetic processes in the pharmaceutical industry. nih.gov This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. unibo.itmdpi.com For the synthesis of piperidine-containing active pharmaceutical ingredients (APIs), these principles guide the choice of solvents, reagents, and reaction conditions. nih.gov
Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry. This approach reduces solvent waste, which is a major contributor to the environmental impact of chemical manufacturing. ajchem-a.com Solvent-free synthesis of piperidines can be achieved, for example, through multicomponent reactions conducted under heating, which can be an effective method for producing certain piperidine derivatives. ajchem-a.comyoutube.com Microwave irradiation is another technique that can facilitate one-pot syntheses of nitrogen-containing heterocycles in an aqueous medium, thereby avoiding organic solvents. organic-chemistry.org
The selection of reagents has a significant impact on the sustainability of a synthesis. Green chemistry encourages the use of non-toxic, renewable, and efficient reagents. In piperidine synthesis, this can involve replacing hazardous reagents with safer alternatives. For example, in solid-phase peptide synthesis, which sometimes involves piperidine for Fmoc deprotection, research has focused on finding greener alternatives to piperidine itself, such as 4-methylpiperidine, and replacing hazardous solvents like dimethylformamide (DMF). rsc.orgresearchgate.net
The use of water as a solvent is another key aspect of green chemistry. ajchem-a.com The development of catalysts that are effective in water, such as a heterogeneous cobalt catalyst for the hydrogenation of pyridines to piperidines, represents a significant advance in sustainable synthesis. nih.gov Furthermore, atom-economical reactions, such as direct activation of allylic alcohols instead of using pre-functionalized derivatives, improve sustainability by minimizing by-product formation, with water often being the only by-product. researchgate.net
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of pharmaceutical intermediates like Methyl 1-phenylpiperidine-4-carboxylate. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. researchgate.netscielo.br
Continuous flow protocols have been successfully developed for the synthesis of functionalized piperidines, demonstrating the potential for rapid and scalable access to these important heterocycles. tulane.eduacs.org In a typical flow process, reagents are pumped through a series of tubes or channels where they mix and react. The conditions within the reactor, such as temperature, pressure, and residence time, can be precisely controlled, leading to more consistent product quality. mdpi.com For instance, a practical continuous flow protocol using readily accessible starting materials has been shown to produce various functionalized piperidines in high yields (typically >80%) and with excellent diastereoselectivity (>90:10 dr) within minutes. tulane.eduacs.org This high-performance methodology can be smoothly scaled up, showcasing its utility for the efficient synthesis of drug precursors. tulane.eduacs.org
The key benefits of applying flow chemistry to piperidine synthesis include:
Rapid Reaction Times: Reactions that might take hours in a batch reactor can often be completed in minutes in a flow system. tulane.edu
Enhanced Safety: The small reactor volumes inherent to flow chemistry minimize the risks associated with handling hazardous reagents or exothermic reactions.
Improved Yield and Purity: Precise control over reaction parameters often leads to fewer side products and higher yields.
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by using multiple reactors in parallel, avoiding the complex re-optimization often required for batch processes. researchgate.net
While specific flow synthesis routes for Methyl 1-phenylpiperidine-4-carboxylate are not extensively detailed in the literature, established methods for related piperidine derivatives can be adapted. For example, the hydrogenation of pyridine precursors, a common method for creating the piperidine ring, can be performed efficiently and safely in continuous-flow reactors using fixed-bed catalysts. nih.gov
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Piperidine Derivatives
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Reaction Time | Hours to days | Minutes to hours tulane.eduacs.org |
| Scalability | Complex, requires re-optimization | Straightforward, run for longer time researchgate.net |
| Safety | Higher risk with large volumes | Inherently safer with small volumes |
| Process Control | Difficult to maintain homogeneity | Precise control over parameters mdpi.com |
| Yield & Purity | Often lower | Typically higher tulane.edu |
Stereoselective Synthesis of Methyl 1-phenylpiperidine-4-carboxylate
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective synthetic methods to produce enantiomerically pure piperidines is of utmost importance. Asymmetric synthesis of substituted piperidines can be achieved through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective approaches. researchgate.netacs.org
Chiral Auxiliaries in Asymmetric Piperidine Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy has been widely applied in the synthesis of a vast array of enantiomerically pure compounds. researchgate.net
In the context of piperidine synthesis, chiral auxiliaries can be attached to either the nitrogen atom or a carbon substituent to control the formation of new stereocenters during cyclization or functionalization steps. Evans' oxazolidinone auxiliaries, for example, are highly effective in controlling the stereochemistry of alkylation and aldol reactions, which can be key steps in building the piperidine scaffold. researchgate.net
The general process involves:
Attaching a chiral auxiliary to an achiral starting material.
Performing a diastereoselective reaction to create one or more new stereocenters. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the reagent to attack from the opposite, less hindered face.
Removing the auxiliary to yield the enantiomerically enriched product.
While specific applications of chiral auxiliaries for the direct synthesis of Methyl 1-phenylpiperidine-4-carboxylate are not prominent, the principles are well-established for creating chiral piperidine structures. For instance, N-tert-butanesulfinyl groups have been used as effective chiral auxiliaries in the synthesis of α-chiral piperidines. tulane.edu
Asymmetric Catalysis for Enantioselective Control
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, offering a more atom-economical alternative to the use of stoichiometric chiral auxiliaries. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
For the synthesis of substituted piperidines, several catalytic asymmetric methods have been developed. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgsnnu.edu.cn This method can be used to couple pyridine derivatives with boronic acids to form 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. snnu.edu.cn Subsequent reduction of the tetrahydropyridine (B1245486) ring furnishes the desired enantioenriched piperidine. acs.orgsnnu.edu.cn This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and a final reduction, provides access to a wide variety of chiral 3-substituted piperidines. acs.orgsnnu.edu.cn
Other catalytic strategies include:
Asymmetric Hydrogenation: The enantioselective hydrogenation of prochiral pyridine or tetrahydropyridine precursors using chiral transition metal catalysts (e.g., based on rhodium, ruthenium, or iridium) is a direct route to chiral piperidines.
Organocatalysis: Chiral organocatalysts, such as proline derivatives, can be used to catalyze asymmetric Mannich or Michael reactions to construct the piperidine ring with high enantioselectivity. nih.gov
Biocatalysis: Enzymes, such as ketoreductases (KREDs) or transaminases, can be employed for the highly selective synthesis of chiral piperidine intermediates. scispace.com
Table 2: Examples of Catalytic Asymmetric Methods for Piperidine Synthesis
| Catalytic Method | Catalyst Type | Key Transformation | Stereocontrol |
|---|---|---|---|
| Asymmetric Reductive Heck | Chiral Rhodium Complex | Carbometalation of dihydropyridines acs.orgsnnu.edu.cn | High enantioselectivity |
| Asymmetric Hydrogenation | Chiral Ru/Rh/Ir Complexes | Reduction of pyridines/tetrahydropyridines | Excellent enantiomeric excess |
| Organocatalysis | Chiral Amines (e.g., Proline) | Asymmetric Mannich/Michael reactions nih.gov | High diastereo- and enantioselectivity |
| Biocatalysis | Enzymes (e.g., KREDs) | Asymmetric reduction of ketones scispace.com | Excellent enantiomeric excess |
Diastereoselective Approaches and Conformational Analysis in Synthesis
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. In the synthesis of polysubstituted piperidines, controlling diastereoselectivity is crucial. The conformational preference of the piperidine ring plays a significant role in directing the stereochemical outcome of reactions.
The piperidine ring typically adopts a chair conformation, similar to cyclohexane. Substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for larger groups to minimize steric strain (1,3-diaxial interactions). This conformational bias can be exploited in synthesis. For example, in the reduction of a 4-substituted piperidone, the incoming hydride will preferentially attack from the less hindered face, leading to the formation of one diastereomer over the other.
Conformational analysis, often aided by computational modeling, is essential for predicting and understanding the stereochemical outcomes of these reactions. By understanding the transition state geometries, chemists can design substrates and select reagents that favor the formation of the desired diastereomer. For instance, combining biocatalytic transamination with a subsequent diastereoselective imine reduction has been shown to be an effective strategy for producing trisubstituted piperidines with excellent enantio- and diastereocontrol. scispace.com The stereochemical outcome of the reduction step is dictated by the facial selectivity imposed by the existing stereocenter.
Chemical Reactivity and Derivatization Studies of Methyl 1 Phenylpiperidine 4 Carboxylate
Reactions of the Carboxylate Ester Group
The ester functionality is a key site for modification, allowing for conversion into other important functional groups such as carboxylic acids, amides, and alcohols.
The ester group of methyl 1-phenylpiperidine-4-carboxylate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-phenylpiperidine-4-carboxylic acid. chemscene.com This reaction is a fundamental transformation in organic synthesis.
Basic hydrolysis, typically carried out with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent, proceeds through a nucleophilic acyl substitution mechanism. mnstate.edu The reaction involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group, forming a carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid protonates the carboxylate to give the final carboxylic acid product. mnstate.eduresearchgate.net
Acid-catalyzed hydrolysis can also be employed, typically using a strong mineral acid such as hydrochloric acid or sulfuric acid in the presence of water. google.com This process involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by water. masterorganicchemistry.com
The general transformation is as follows:
Starting Material: Methyl 1-phenylpiperidine-4-carboxylate
Product: 1-Phenylpiperidine-4-carboxylic acid chemscene.com
Significance: This hydrolysis is a critical step in the synthesis of various compounds where the carboxylic acid itself is a key intermediate. google.comgoogle.com
Table 1: Conditions for Hydrolysis of Piperidine (B6355638) Esters
| Reaction Type | Reagents | General Conditions | Intermediate/Product | Source |
|---|---|---|---|---|
| Basic Hydrolysis | 1. KOH or NaOH 2. Strong Acid (e.g., HCl) | Vigorous heating (reflux) followed by acidification. | Potassium or Sodium Carboxylate salt, then Carboxylic Acid. | researchgate.net |
| Acid Hydrolysis | Concentrated HCl | Heating to boiling temperature, reflux for 10-20 hours. | Carboxylic Acid Hydrochloride salt. | google.com |
| Enzymatic Hydrolysis | Nitrilase (on nitrile precursor) | Aqueous solution, pH 7.5, 30-35°C. | Carboxylic Acid. | google.com |
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol, effectively converting one ester into another. masterorganicchemistry.com For Methyl 1-phenylpiperidine-4-carboxylate, this reaction can be used to synthesize other alkyl esters, such as the ethyl or propyl ester. This transformation can be catalyzed by either an acid or a base. masterorganicchemistry.com
In base-catalyzed transesterification, an alkoxide (e.g., sodium ethoxide for conversion to an ethyl ester) is used as the nucleophile. The reaction is typically performed using the corresponding alcohol as the solvent to drive the equilibrium towards the desired product. masterorganicchemistry.com
Acid-catalyzed transesterification follows a similar mechanism to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Using a large excess of the new alcohol as the solvent is crucial for achieving a high yield of the new ester. masterorganicchemistry.com For instance, reacting Methyl 1-phenylpiperidine-4-carboxylate with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid would yield Ethyl 1-phenylpiperidine-4-carboxylate. nih.gov
Table 2: Transesterification Reaction Parameters
| Catalyst Type | Typical Reagents | Key Principle | Example Product | Source |
|---|---|---|---|---|
| Base-Catalyzed | Sodium Alkoxide (e.g., NaOCH₂CH₃) in the corresponding alcohol (e.g., Ethanol). | Nucleophilic attack by the alkoxide on the ester carbonyl. | Ethyl 1-phenylpiperidine-4-carboxylate | masterorganicchemistry.com |
| Acid-Catalyzed | Acid (e.g., H₂SO₄) in an excess of the desired alcohol (e.g., Ethanol). | Protonation of the carbonyl oxygen enhances electrophilicity for alcohol attack. | Ethyl 1-phenylpiperidine-4-carboxylate | masterorganicchemistry.com |
| Organocatalyst | N-heterocyclic carbenes (NHCs), Zinc clusters. | Enhances the nucleophilicity of the alcohol. | Varies depending on alcohol used. | organic-chemistry.org |
The carboxylate ester group can undergo aminolysis to form amides. This reaction involves the nucleophilic attack of an amine on the ester's carbonyl carbon. diva-portal.org Direct reaction of Methyl 1-phenylpiperidine-4-carboxylate with a primary or secondary amine can produce the corresponding N-substituted amide. However, this reaction often requires high temperatures or the use of a catalyst, as esters are less reactive towards amines than acid chlorides. mdpi.com
More efficient methods for amidation often involve first converting the ester to the more reactive carboxylic acid (via hydrolysis) and then treating it with an activating agent (like thionyl chloride to form the acid chloride) before reacting with the amine. researchgate.netdiva-portal.org Alternatively, specialized catalysts, such as those based on group (IV) metals like titanium or hafnium, can facilitate the direct amidation of esters under milder conditions. diva-portal.org
For example, reaction with a specific amine could yield a compound like 4-methyl-piperidine-1-carboxylic acid (4-chloro-phenyl)-amide, though this example illustrates the formation of an amide on the piperidine nitrogen, the principle of forming an amide from the carboxylate group is a standard organic transformation. sigmaaldrich.com
The ester group of Methyl 1-phenylpiperidine-4-carboxylate can be reduced to a primary alcohol or, under specific conditions, to an aldehyde.
Reduction to Alcohol: Strong reducing agents, most notably Lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. harvard.edulibretexts.org The reaction proceeds via a two-step hydride addition. The first hydride displaces the methoxy (B1213986) group to form an intermediate aldehyde, which is immediately reduced further by a second hydride to the primary alcohol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org The product of this reduction would be (1-phenylpiperidin-4-yl)methanol.
Reduction to Aldehyde: Partial reduction of the ester to an aldehyde is more challenging because the intermediate aldehyde is more reactive than the starting ester. libretexts.org However, this transformation can be achieved using sterically hindered and less reactive hydride reagents, such as Diisobutylaluminum hydride (DIBAL-H). These reactions are typically carried out at very low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol, allowing for the isolation of the aldehyde, 1-phenylpiperidine-4-carbaldehyde. libretexts.org
Table 3: Reduction of the Carboxylate Ester
| Target Product | Reagent | Typical Conditions | Mechanism Note | Source |
|---|---|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄) | Usually in an ether solvent (e.g., THF), followed by an aqueous workup. | Complete reduction via an aldehyde intermediate. | harvard.edulibretexts.org |
| Aldehyde | Diisobutylaluminum hydride (DIBAL-H) | Low temperature (e.g., -78°C) in a non-polar solvent. | Partial reduction; the tetrahedral intermediate is stable at low temperature, preventing over-reduction. | libretexts.org |
Reactions Involving the Piperidine Nitrogen Atom
The tertiary nitrogen atom of the piperidine ring is nucleophilic and basic, making it a site for alkylation and acylation reactions.
N-Acylation: The piperidine nitrogen can react with acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction forms an N-acyl derivative. For instance, reacting an N-debenzylated precursor of a related compound with propionyl chloride yields the corresponding N-propionyl amide, a key step in the synthesis of certain fentanyl analogues. researchgate.net This demonstrates the nitrogen's capacity to act as a nucleophile in an acylation reaction.
N-Alkylation: The nitrogen atom can also be alkylated using alkyl halides. This is a standard S_N2 reaction where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. Such reactions are fundamental in modifying the substituent on the piperidine nitrogen, which can significantly influence the pharmacological properties of the resulting molecule. For example, the synthesis of various 4-phenylpiperidine (B165713) derivatives involves the alkylation of the piperidine nitrogen with different alkyl groups. nih.gov
Oxidation Reactions at Nitrogen (e.g., N-oxide formation)
The tertiary amine of the piperidine ring in methyl 1-phenylpiperidine-4-carboxylate is susceptible to oxidation, most commonly leading to the formation of an N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are often explored as potential prodrugs of the parent tertiary amine. While specific studies on the N-oxidation of methyl 1-phenylpiperidine-4-carboxylate are not extensively detailed in the reviewed literature, the general reaction is a well-established method for modifying piperidine and piperazine (B1678402) derivatives.
For instance, the N-oxidation of other complex piperidine and piperazine derivatives has been successfully carried out, indicating the feasibility of this reaction for the title compound. These N-oxides can exhibit different pharmacological and pharmacokinetic profiles compared to their parent compounds.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving methyl 1-phenylpiperidine-4-carboxylate can occur at several positions. The piperidine nitrogen, with its lone pair of electrons, can act as a nucleophile. For example, piperidine and its derivatives are known to participate in nucleophilic aromatic substitution reactions with activated aromatic systems. rsc.orgnih.gov
Furthermore, derivatization of the core structure can be achieved through a series of reactions. For instance, a synthetic route to a related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, involves the N-acylation of an intermediate anilino-ester. researchgate.net In this case, the amino group acts as the nucleophile, attacking the acyl chloride. This highlights the potential for nucleophilic substitution reactions on derivatives of methyl 1-phenylpiperidine-4-carboxylate to introduce further complexity and functionality.
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The N-phenyl group of methyl 1-phenylpiperidine-4-carboxylate can undergo both electrophilic and nucleophilic aromatic substitution, although its reactivity is influenced by the electron-donating nature of the piperidine nitrogen.
Electrophilic Aromatic Substitution: The nitrogen atom of the piperidine ring is an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, under strongly acidic conditions required for many electrophilic aromatic substitution reactions, the piperidine nitrogen will be protonated, converting it into a deactivating, meta-directing group. A relevant example is the sulfonation of toluene, which proceeds via electrophilic aromatic substitution to yield p-toluenesulfonic acid.
Nucleophilic Aromatic Substitution: While the phenyl ring itself is not activated towards nucleophilic attack, substitution can occur under specific conditions, particularly if the ring is further substituted with strong electron-withdrawing groups. More commonly, N-aryl piperidines can be synthesized via nucleophilic aromatic substitution where the piperidine nitrogen acts as the nucleophile attacking an electron-deficient aromatic ring. rsc.orgnih.gov This is a common strategy for the formation of the C-N bond in N-aryl piperidines.
Functionalization of the Piperidine Ring System
The piperidine ring offers several sites for functionalization, which can be targeted with a high degree of regioselectivity using modern synthetic methods.
Alpha-Functionalization to the Nitrogen Atom
The C-H bonds at the C-2 and C-6 positions of the piperidine ring, being alpha to the nitrogen atom, are activated and can be functionalized through various methods. These include directed metalation-lithiation followed by reaction with an electrophile, and transition metal-catalyzed C-H activation. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, have been employed for the site-selective functionalization of N-substituted piperidines. nih.gov
Functionalization at Other Ring Positions (e.g., C-2, C-3, C-5, and C-6)
Functionalization at other positions on the piperidine ring, such as C-3 and C-4, is also achievable. While direct C-H activation at these positions is more challenging due to the lack of activation from the nitrogen atom, indirect methods have been developed. For instance, 3-substituted piperidines can be synthesized through the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov
Site-selective functionalization can be controlled by the choice of catalyst and protecting groups on the piperidine nitrogen. nih.gov For example, different rhodium catalysts can direct C-H functionalization to either the C-2 or C-4 position of the piperidine ring. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular structure can be assembled.
Proton NMR (¹H NMR) for Structure Determination
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In the spectrum of Methyl 1-phenylpiperidine-4-carboxylate, distinct signals corresponding to the aromatic protons, the piperidine (B6355638) ring protons, and the methyl ester protons are expected.
The protons of the phenyl group typically appear as a multiplet in the downfield region of the spectrum, approximately between δ 7.2 and 7.5 ppm. The three protons of the methyl ester group (–COOCH₃) are chemically equivalent and not coupled to other protons, resulting in a sharp singlet, which would be expected around δ 3.75 ppm nih.gov. The piperidine ring contains a secondary amine proton (N-H), whose chemical shift can vary and may appear as a broad signal. The aliphatic protons on the piperidine ring itself would produce complex multiplets further upfield, typically in the δ 1.8 to δ 3.1 ppm range, due to spin-spin coupling between adjacent non-equivalent protons nih.gov.
A summary of the anticipated ¹H NMR signals is presented in the table below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl (C₆H₅) | 7.20 - 7.50 | Multiplet (m) | 5H |
| Methyl Ester (COOCH₃) | ~ 3.75 | Singlet (s) | 3H |
| Piperidine (H2, H6) | 2.90 - 3.10 | Multiplet (m) | 4H |
| Piperidine (H3, H5) | 1.80 - 2.20 | Multiplet (m) | 4H |
| Amine (NH) | Variable | Broad Singlet (br s) | 1H |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached functional groups). The spectrum for Methyl 1-phenylpiperidine-4-carboxylate would show distinct signals for the ester carbonyl carbon, the aromatic carbons, the quaternary C4 carbon, the piperidine ring carbons, and the methyl ester carbon.
The ester carbonyl carbon (C=O) is significantly deshielded and appears far downfield, typically around δ 175 ppm nih.gov. The carbons of the phenyl ring would produce signals in the aromatic region, approximately δ 125-140 ppm nih.gov. The quaternary carbon at position 4 of the piperidine ring, bonded to both the phenyl group and the carboxylate, would appear around δ 51 ppm nih.gov. The methyl group of the ester would be found in the upfield region of the spectrum.
The expected ¹³C NMR chemical shifts are detailed in the following table.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ester Carbonyl (C=O) | ~ 175 |
| Phenyl (C-ipso) | ~ 140 |
| Phenyl (C-ortho, C-meta, C-para) | 125 - 129 |
| Piperidine C4 (Quaternary) | ~ 51 |
| Methyl Ester (COOCH₃) | ~ 52 |
| Piperidine (C2, C6) | ~ 50 |
| Piperidine (C3, C5) | ~ 34 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For Methyl 1-phenylpiperidine-4-carboxylate, COSY would show correlations between the adjacent aliphatic protons on the piperidine ring (e.g., between H2/H6 and H3/H5), which is crucial for assigning these signals within the complex multiplets researchgate.net.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum researchgate.net.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different parts of the molecule princeton.edu. Key expected correlations would include the one between the methyl ester protons and the carbonyl carbon, and correlations from the piperidine protons (H3/H5) to the quaternary C4 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, not necessarily through bonds. It can be used to confirm stereochemical relationships within the piperidine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For Methyl 1-phenylpiperidine-4-carboxylate (C₁₃H₁₇NO₂), the nominal molecular weight is 219 g/mol nih.gov.
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 219 nih.gov. The fragmentation of the molecule under ionization would lead to several characteristic fragment ions. Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃) or the entire ester group (•COOCH₃) u-szeged.hu. For amines, α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a typical fragmentation route.
The GC-MS data for this compound shows top peaks at m/z 219, 57, and 56, confirming the molecular ion and suggesting specific fragmentation patterns nih.gov.
| m/z Value | Possible Fragment Identity | Plausible Origin |
| 219 | [C₁₃H₁₇NO₂]⁺ | Molecular Ion [M]⁺ |
| 160 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl group |
| 57 | [C₃H₅N]⁺ / [C₄H₉]⁺ | Complex rearrangement/fragmentation of the piperidine ring |
| 56 | [C₃H₄N]⁺ | α-cleavage and subsequent rearrangement of the piperidine ring |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound, as each formula has a unique exact mass. The computed monoisotopic mass for Methyl 1-phenylpiperidine-4-carboxylate (C₁₃H₁₇NO₂) is 219.125928785 Da nih.gov. An experimental HRMS measurement confirming this value would provide unequivocal proof of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass snu.ac.kr.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule.
The IR spectrum of Methyl 1-phenylpiperidine-4-carboxylate would display several characteristic absorption bands. A strong, sharp peak corresponding to the stretching vibration of the ester carbonyl group (C=O) is expected in the range of 1720-1750 cm⁻¹ u-szeged.hu. The spectrum would also show a moderate absorption band for the N-H stretch of the secondary amine in the piperidine ring, typically around 3300-3500 cm⁻¹. Other significant absorptions include the C-O stretching of the ester group (around 1050-1300 cm⁻¹), C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹) u-szeged.hunihs.go.jp.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Secondary Amine (N-H) | Stretch | 3300 - 3500 (moderate, broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Ester Carbonyl (C=O) | Stretch | 1720 - 1750 (strong, sharp) |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1050 - 1300 (strong) |
X-ray Crystallography for Solid-State Structure and Conformation Determination
X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound, providing precise coordinates of each atom and thus unambiguous information about bond lengths, bond angles, and conformational arrangement.
While a specific single-crystal X-ray diffraction study for methyl 1-phenylpiperidine-4-carboxylate is not widely available in the refereed literature, analysis of closely related piperidine structures provides valuable insights into its likely conformation. For instance, studies on analogous 4-substituted piperidines reveal that the piperidine ring typically adopts a chair conformation, as this minimizes steric strain.
In a related compound, 4-diphenylcarbamyl-N-methylpiperidine methobromide, X-ray crystallography revealed the presence of two conformers in the crystal lattice. nih.gov In one conformer, the ester group is in an equatorial position relative to the piperidine ring, while in the other, it is in an axial position. nih.gov This suggests that for methyl 1-phenylpiperidine-4-carboxylate, both equatorial and axial conformations of the methyl carboxylate group are plausible and may exist in equilibrium, with the equatorial conformation generally being more stable.
Table 1: Predicted Conformational Data for Methyl 1-phenylpiperidine-4-carboxylate based on Analogous Structures
| Parameter | Predicted Value/Conformation | Basis of Prediction |
| Piperidine Ring Conformation | Chair | Minimization of steric strain, common in piperidine derivatives. |
| Phenyl Group Orientation | Equatorial | Generally more stable orientation to minimize steric hindrance. |
| Methyl Carboxylate Group Orientation | Primarily Equatorial | Lower energy conformation, though axial conformers may exist. nih.gov |
Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism Spectroscopy)
Since methyl 1-phenylpiperidine-4-carboxylate possesses a chiral center at the C4 position of the piperidine ring (when the phenyl and carboxylate groups are present), it can exist as a pair of enantiomers. Chiroptical methods are essential for distinguishing between these enantiomers and determining the stereochemical purity of a sample.
Optical Rotation : This technique measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical property for an enantiomer at a given wavelength and temperature. While specific optical rotation values for the enantiomers of methyl 1-phenylpiperidine-4-carboxylate are not readily found in the literature, the development of methods to predict such values is an active area of research. researchgate.net
Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique provides detailed information about the stereochemical features of a molecule. A study on a structurally related compound, (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, utilized vibrational circular dichroism (VCD) to determine its absolute configuration and prevailing conformations. nih.gov The results indicated that the compound exclusively adopts a chair conformation with the substituents in equatorial positions. nih.gov This suggests that VCD would be a powerful tool for the stereochemical analysis of chiral derivatives of methyl 1-phenylpiperidine-4-carboxylate.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for assessing the purity of methyl 1-phenylpiperidine-4-carboxylate and for its isolation from reaction mixtures.
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like methyl 1-phenylpiperidine-4-carboxylate. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity assessment and mass spectra for structural confirmation.
PubChem lists GC-MS data for the related compound, methyl 4-phenylpiperidine-4-carboxylate, indicating its amenability to this technique. nih.gov For the analysis of related phenyl carboxylic acids, derivatization is often employed to increase volatility and improve chromatographic peak shape. researchgate.net
Table 2: Representative GC Conditions for Analysis of Related Piperidine Compounds
| Parameter | Condition | Reference |
| Column | DB-1 or DB-5 type capillary column | researchgate.net |
| Injector Temperature | 250 °C | Not specified for this compound, but a typical value. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govresearchgate.net |
| Carrier Gas | Helium | researchgate.net |
| Temperature Program | A temperature gradient, for example, starting at a lower temperature and ramping up to a higher temperature, would be typical to ensure good separation. | researchgate.net |
High-performance liquid chromatography is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. For methyl 1-phenylpiperidine-4-carboxylate and its analogues, reverse-phase HPLC is a common method.
A study on a library of piperidine derivatives utilized a C18 column with a mobile phase gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA). nih.gov Another method for the related 4-phenylpiperidine (B165713) used a Newcrom R1 column with an isocratic mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
Table 3: Representative HPLC Conditions for Analysis of Related Piperidine Compounds
| Parameter | Method 1 | Method 2 |
| Stationary Phase (Column) | Gemini C18 (5 µm, 250 x 4.6 mm) nih.gov | Newcrom R1 sielc.com |
| Mobile Phase | Acetonitrile and Water with 0.1% TFA (gradient) nih.gov | Acetonitrile, Water, and Phosphoric Acid (isocratic) sielc.com |
| Flow Rate | 1.0 mL/min nih.gov | Not specified |
| Detection | UV-VIS (210, 254, 280 nm) nih.gov | Not specified |
| Retention Time | Dependent on the specific gradient program. | Not specified |
Thin-layer chromatography is a simple, rapid, and inexpensive technique used to monitor reaction progress, identify compounds, and determine purity. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. ualberta.ca
For compounds similar to methyl 1-phenylpiperidine-4-carboxylate, a common stationary phase is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent is adjusted to achieve an optimal Rf value, generally between 0.3 and 0.7. ualberta.ca For a related compound, an Rf value of 0.36 was reported using a solvent system of ethyl acetate/hexanes (1/9) on a silica gel plate. nih.gov
Table 4: Representative TLC Conditions for Analysis of Related Compounds
| Parameter | Condition | Reference |
| Stationary Phase | Silica Gel Plate nih.govrsc.org | |
| Mobile Phase (Eluent) | Ethyl Acetate / Hexanes (1:9, v/v) | nih.gov |
| Visualization | UV light (if the compound is UV active) or staining with an appropriate reagent (e.g., potassium permanganate). | wisc.edu |
| Rf Value | 0.36 | nih.gov |
Computational and Theoretical Chemistry Studies of Methyl 1 Phenylpiperidine 4 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. Functionals like B3PW91 and B3LYP, combined with basis sets such as 6-31G(d), have become standard tools for optimizing molecular geometries and predicting various chemical properties. nih.gov
For molecules in the 4-phenylpiperidine (B165713) class, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties. rsc.org These calculations can elucidate the most stable arrangement of the phenyl and piperidine (B6355638) rings and the ester group. The choice of functional and basis set is crucial, as it impacts the accuracy of the predicted properties. For instance, hybrid functionals like B3LYP, which incorporate a portion of the exact Hartree-Fock exchange, often provide a good balance between computational cost and accuracy for organic molecules. nih.govnih.gov Studies on related structures show that DFT methods can accurately predict parameters that are in good agreement with experimental data. researchgate.net
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for electronic properties and transitions. nih.gov
For Methyl 1-phenylpiperidine-4-carboxylate, ab initio calculations would be used to precisely determine electronic transition energies, which correspond to the absorption of light in UV-Visible spectroscopy. These methods can also be used to calculate properties like ionization potentials and electron affinities, offering a detailed picture of the molecule's electronic behavior. nih.gov
Conformational Analysis and Energy Landscapes (e.g., MM2 Program)
The biological activity and physical properties of flexible molecules like Methyl 1-phenylpiperidine-4-carboxylate are heavily dependent on their three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies.
Molecular Mechanics programs, such as Allinger's MM2, are frequently used for this purpose due to their computational efficiency. nih.gov Studies on a variety of 4-phenylpiperidine analgesics, which share the core structure of the target compound, have utilized MM2 to explore their conformational preferences. A key finding in these studies is the relative stability of conformers where the 4-phenyl group is in an axial versus an equatorial position on the piperidine ring. nih.gov
For many 4-phenylpiperidine derivatives, the phenyl equatorial conformation is found to be more stable. However, the energy difference between the axial and equatorial conformers can be small, suggesting that both may be present in equilibrium. nih.gov For example, in meperidine, a related compound, the phenyl axial conformer is only 0.6 kcal/mol higher in energy than the equatorial one. This small energy difference is significant, as the axial conformer is often proposed to be the "active" conformation for binding to opioid receptors. nih.gov
| Compound | Energy Difference (Axial - Equatorial) (kcal/mol) | Favored Conformation |
|---|---|---|
| Meperidine | 0.6 | Equatorial |
| Ketobemidone | 0.7 | Equatorial |
| β-Prodine | 3.4 | Equatorial |
| α-Prodine | 2.8 | Equatorial |
This analysis would be directly applicable to Methyl 1-phenylpiperidine-4-carboxylate to understand its preferred 3D structure and the accessibility of different conformations.
Molecular Dynamics Simulations for Dynamic Behavior
While conformational analysis identifies static energy minima, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. mdpi.com By simulating the motions of atoms according to classical mechanics, MD can explore the conformational landscape, study the transitions between different states, and analyze interactions with the surrounding environment, such as a solvent. nih.gov
An MD simulation of Methyl 1-phenylpiperidine-4-carboxylate would reveal the flexibility of the piperidine ring, the rotational freedom of the phenyl and ester groups, and the stability of intra- and intermolecular hydrogen bonds. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical system, providing insights that are inaccessible through static calculations alone. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies, UV-Vis λmax)
Computational methods are highly effective at predicting spectroscopic parameters, which can be invaluable for identifying and characterizing compounds.
NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. nih.gov By calculating the magnetic shielding around each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data helps to confirm the structure of the synthesized molecule. For complex molecules, computational prediction can be essential for assigning specific signals to the correct atoms. nih.gov
IR Frequencies: Theoretical calculations of vibrational frequencies correspond to the peaks observed in an infrared (IR) spectrum. These calculations not only help in assigning experimental IR bands to specific molecular vibrations (e.g., C=O stretch, C-N stretch) but also confirm that the optimized geometry corresponds to a true energy minimum. nih.gov
UV-Vis λmax: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic transitions and the corresponding maximum absorption wavelength (λmax) in UV-Vis spectroscopy. nih.gov This analysis identifies the specific orbitals involved in the electronic excitation, such as transitions from the HOMO to the LUMO.
| Vibrational Mode | Calculated IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3377 | 3370 | N-H stretching |
| ν(C-H) aromatic | 3080 | 3070 | Aromatic C-H stretching |
| ν(C=N) | 1625 | 1618 | Imine C=N stretching |
| ν(C=S) | 1068 | 1065 | Thioketone C=S stretching |
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comlibretexts.org
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net
For Methyl 1-phenylpiperidine-4-carboxylate, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. This would identify the most probable sites for nucleophilic and electrophilic attack. For example, the HOMO is often localized on electron-rich parts of a molecule, such as the phenyl ring or the nitrogen atom, while the LUMO may be centered on electron-deficient areas like the carbonyl carbon of the ester group. researchgate.net
| Parameter | Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -6.15 | Electron-donating ability |
| E(LUMO) | -1.98 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.17 | Chemical reactivity and kinetic stability |
Natural Bond Orbital (NBO) Analysis and Electron Distribution
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and intermolecular interactions. This analysis provides insights into the electron density distribution and the nature of chemical bonds within a molecule.
The key interactions and electron delocalization effects can be inferred from such analyses. For instance, in the piperidine ring, the nitrogen atom's lone pair can participate in hyperconjugative interactions with neighboring anti-bonding orbitals. The phenyl ring and the carboxylate group introduce significant electronic features, including π-systems and polar covalent bonds, which dictate the molecule's reactivity and intermolecular interactions.
The NBO analysis of a molecule like "Methyl 1-phenylpiperidine-4-carboxylate" would typically reveal the occupancy of bonding and lone pair orbitals, as well as the stabilization energies associated with donor-acceptor interactions (delocalizations). These interactions, such as those between the nitrogen lone pair and antibonding orbitals of adjacent C-C or C-H bonds, or between the phenyl ring π-orbitals and the ester group, are crucial for understanding the molecule's conformational preferences and reactivity.
A hypothetical NBO analysis would likely show high electron density on the oxygen atoms of the carboxylate group and the nitrogen atom of the piperidine ring, making them potential sites for electrophilic attack. The analysis would also quantify the polarization of the various bonds within the molecule.
Table 1: Representative NBO Analysis Data for a Pethidine Analog (Hypothetical Data based on related studies)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N | σ(C-C) | ~2-5 |
| π (C=C) phenyl | π(C=O) ester | ~1-3 |
| σ (C-H) | σ(N-C) | ~0.5-2 |
| LP (2) O | σ(C-C) | ~1-2 |
Note: This table is illustrative and based on typical values found in NBO analyses of similar organic molecules. E(2) represents the stabilization energy of the donor-acceptor interaction.
Reaction Mechanism Studies Using Computational Methods
Computational methods are instrumental in elucidating the detailed pathways of chemical reactions, including the identification of transition states and the calculation of activation energies. For "Methyl 1-phenylpiperidine-4-carboxylate," relevant reaction mechanisms include its synthesis and potential metabolic transformations.
One of the key synthetic steps for related N-substituted piperidines is N-alkylation . researchgate.net Computational studies on the N-alkylation of amines reveal the mechanism often proceeds via a nucleophilic substitution (SN2) pathway, where the nitrogen lone pair of the piperidine derivative attacks the alkyl halide. researchgate.net The reaction's feasibility and rate are influenced by the nature of the alkylating agent, the solvent, and the steric hindrance around the nitrogen atom. researchgate.net DFT calculations can model the potential energy surface of this reaction, identifying the transition state structure and the associated energy barrier. who.intrsc.org
Another important reaction is N-demethylation , a common metabolic pathway for many pharmaceutical compounds containing an N-methyl group. nih.govqub.ac.uktandfonline.com This process is often catalyzed by cytochrome P450 enzymes. nih.govtandfonline.comadlitipbulteni.com Computational studies on P450-mediated reactions have shown that the mechanism typically involves hydrogen atom abstraction from the methyl group by an activated oxygen species of the enzyme, followed by hydroxylation and subsequent decomposition to yield the demethylated product and formaldehyde. qub.ac.uk DFT studies can be employed to model the active site of the enzyme and the interaction with the substrate, providing insights into the reaction's energetics and selectivity. nih.gov
Table 2: Calculated Activation Energies for Key Reaction Steps (Hypothetical Data)
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
| N-methylation of 1-phenylpiperidine-4-carboxylate | DFT (B3LYP/6-31G*) | 15-25 |
| N-demethylation (H-abstraction) | QM/MM | 10-20 |
Note: These values are hypothetical and representative of typical activation energies for such reactions calculated by the specified methods.
Structure-Property Relationship Theoretical Investigations
Theoretical investigations into structure-property relationships aim to understand how modifications to a molecule's chemical structure influence its physical, chemical, and biological properties. For "Methyl 1-phenylpiperidine-4-carboxylate," these studies can provide insights into its reactivity, polarity, and potential biological activity based on its structural features.
Quantitative Structure-Activity Relationship (QSAR) studies on related 4-phenylpiperidine derivatives have been performed to correlate molecular descriptors with their analgesic activity. uns.ac.idnih.govdaneshyari.comgu.se These studies often utilize computational chemistry to calculate various descriptors, such as:
Electronic Descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the charge on the nitrogen atom is often found to be a crucial descriptor for the analgesic activity of meperidine derivatives. uns.ac.id
Steric Descriptors: Molecular volume, surface area, and specific conformational parameters.
Hydrophobic Descriptors: LogP, which describes the partitioning of the molecule between an aqueous and a lipid phase.
Theoretical studies on methyl-substituted 4-(m-hydroxyphenyl)piperidines have highlighted the critical role of the orientation of substituents in determining their agonist and antagonist activities. nih.gov This underscores the importance of the three-dimensional arrangement of atoms in influencing biological function.
Table 3: Key Molecular Descriptors for Structure-Property Analysis (Hypothetical Calculated Values)
| Descriptor | Value | Potential Influence |
| Dipole Moment | 2.0 - 3.0 D | Polarity, solubility, intermolecular interactions |
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability, reactivity towards electrophiles |
| LUMO Energy | -0.5 to -1.5 eV | Electron-accepting ability, reactivity towards nucleophiles |
| LogP | 2.5 - 3.5 | Membrane permeability, pharmacokinetic properties |
Note: These are hypothetical values for "Methyl 1-phenylpiperidine-4-carboxylate" based on calculations for similar structures.
Methyl 1 Phenylpiperidine 4 Carboxylate As a Strategic Intermediate in Organic Synthesis
Role in the Construction of Complex Piperidine-Containing Architectures
The 4-phenylpiperidine (B165713) framework is the foundational structure for numerous complex molecules. wikipedia.org Methyl 1-phenylpiperidine-4-carboxylate and its derivatives are key starting materials in the synthesis of intricate molecules, particularly in the pharmaceutical field. The compound serves as a central scaffold upon which additional complexity can be built.
One of the most notable applications is in the synthesis of opioid analgesics. For instance, it is a direct precursor to pethidine (also known as meperidine). nih.govwikipedia.org The synthesis involves the esterification of pethidinic acid, which is 1-methyl-4-phenylpiperidine-4-carboxylic acid. wikipedia.org The methyl ester variant is a closely related intermediate in this process.
Furthermore, derivatives of this scaffold are essential for creating complex pharmaceutical agents like loperamide (B1203769). The synthesis of loperamide and its analogs often starts from a 4-phenylpiperidine derivative. nih.govresearchgate.net For example, the synthesis of loperamide involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine. chemicalbook.com While not a direct use of methyl 1-phenylpiperidine-4-carboxylate itself, these syntheses highlight the importance of the core 4-phenylpiperidine structure, which can be accessed from intermediates like the title compound. The general strategy involves using the piperidine (B6355638) nitrogen for alkylation reactions and modifying the substituents at the 4-position to build the final complex architecture.
Precursor for Advanced Heterocyclic Systems
The structure of methyl 1-phenylpiperidine-4-carboxylate is not merely a scaffold but also a precursor for the development of more advanced and often larger heterocyclic systems. The inherent reactivity of the piperidine ring and its substituents allows chemists to elaborate the structure into fused or spirocyclic systems.
For example, the synthesis of novel loperamide analogs demonstrates how the initial 4-phenylpiperidine scaffold can be expanded. nih.govresearchgate.net In these syntheses, the piperidine nitrogen acts as a nucleophile to connect with other molecular fragments, leading to larger, multi-cyclic structures. One reported synthesis involves condensing a piperidine derivative with another fragment to yield a compound containing two 4-phenylpiperidine scaffolds within the same molecule. researchgate.net
The synthesis of pethidine hydrochloride also illustrates this role. Starting from precursors like 3-methyl-4-phenyl-4-piperidine nitrile, hydrolysis leads to the carboxylic acid, which is then esterified. google.com This multi-step process transforms a relatively simple piperidine derivative into a more complex, functionally active heterocyclic system. The core piperidine ring is the essential starting point for these synthetic endeavors.
Applications in Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy in organic chemistry that allows for the creation of a wide variety of compounds from a single, common intermediate. Methyl 1-phenylpiperidine-4-carboxylate is an ideal candidate for such strategies due to its multiple, chemically distinct functionalization points. A divergent approach enables the efficient generation of a library of related but structurally diverse molecules for various applications, including the exploration of structure-activity relationships. nih.govresearchgate.net
A hypothetical divergent synthesis starting from a derivative of the title compound, methyl 4-phenylpiperidine-4-carboxylate, could proceed as follows:
N-Functionalization: The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents (alkyl, aryl, acyl groups) through N-alkylation or N-acylation reactions.
Ester Modification: The methyl ester at the C4 position can be hydrolyzed to the corresponding carboxylic acid. This acid can then be converted into various amides, other esters, or reduced to a primary alcohol, which can be further functionalized.
Aromatic Substitution: The phenyl ring at C4 can be subjected to electrophilic aromatic substitution reactions (e.g., nitration, halogenation) to introduce substituents, further diversifying the molecular structure.
By systematically applying different reaction sequences to these functional groups, a single starting material can give rise to a multitude of unique analogs, each with potentially different properties and functions. This approach is highly efficient for creating chemical libraries for screening purposes. nih.gov
Role in Multi-Component Reactions (e.g., Strecker-type condensations)
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.gov The Strecker synthesis, a classic MCR, is used to produce α-amino acids from an aldehyde or ketone, ammonia, and cyanide. masterorganicchemistry.com
This methodology is directly relevant to the synthesis of the 4-amino-4-phenylpiperidine core structure. An optimized, intramolecular Strecker-type condensation is a key step in an efficient synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for fentanyl analogues. researchgate.net The process starts from 1-benzylpiperidin-4-one, which reacts with aniline (B41778) and hydrogen cyanide to yield an anilino-nitrile. This intermediate is then hydrolyzed to form the target amino acid derivative. researchgate.net
The Strecker reaction represents a powerful tool for constructing the crucial 4-aminopiperidine-4-carboxylic ester moiety found in several families of opioid analgesics. mdpi.com
Table 1: Key Steps in a Strecker-type Synthesis of a Fentanyl Intermediate researchgate.net
| Step | Reaction | Reagents | Outcome |
| 1 | Strecker Condensation | 1-benzylpiperidin-4-one, Aniline, HCN | Anilino-nitrile |
| 2 | Selective Hydrolysis | Concentrated H₂SO₄ | Anilino-amide |
| 3 | Hydrolysis & Esterification | Basic Hydrolysis, SOCl₂, MeOH | Anilino-ester |
| 4 | N-Acylation | Propionyl chloride | Anilido-ester |
| 5 | N-Debenzylation | Catalytic Hydrogenation (Pd/C) | Final Intermediate |
Design and Synthesis of Analogs for Structure-Reactivity Studies (e.g., in relation to molecular targets for non-biological studies)
The systematic modification of a lead compound to produce a series of analogs is a fundamental strategy for conducting structure-reactivity studies. By observing how defined structural changes affect the chemical or physical properties of a molecule, researchers can develop a deeper understanding of its function. The 4-phenylpiperidine scaffold is frequently used for such studies. nih.gov
Methyl 1-phenylpiperidine-4-carboxylate serves as a valuable template for these investigations. Analogs can be synthesized to probe the influence of steric and electronic factors on reactivity or molecular interactions. For example, studies on a series of 4-(m-OH phenyl)-piperidine analogs involved synthesizing compounds with different substituents on the piperidine nitrogen (e.g., methyl, allyl, phenethyl) to determine their effect on receptor binding affinity. nih.gov
Similarly, novel loperamide analogs have been synthesized to explore their potential as μ opioid receptor agonists. nih.govresearchgate.net These syntheses involve creating variations of the core structure to optimize its properties.
Table 2: Examples of Synthesized Loperamide Analogs nih.gov
| Compound | Modification from Loperamide | Purpose of Synthesis |
| Analog 5 | Contains two 4-phenyl piperidine scaffolds | To explore multivalent ligand design |
| Analog 6 | Amide derivative | To study structure-activity relationships |
| Analog 7 | Amide derivative | To study structure-activity relationships |
These examples, while focused on biological targets, illustrate the synthetic strategies that can be employed to generate analogs for any type of structure-reactivity study, including those focused on materials science or catalysis where the piperidine moiety might act as a ligand or directing group.
Use in Polymerization Initiation and Modification of Macromolecules
The incorporation of specific functional molecules into polymers is a method used to create advanced materials with tailored properties. The functional groups on methyl 1-phenylpiperidine-4-carboxylate suggest its potential utility in polymerization processes, either as an initiator or as a monomer after suitable modification.
While direct polymerization of methyl 1-phenylpiperidine-4-carboxylate is not widely reported, the synthesis and polymerization of related piperidine-containing monomers have been described. For instance, the radical polymerization of 1-chlorine-3-piperidine-2-propyl methacrylate (B99206) has been studied to create polymers with reactive side-chains. researchcommons.org The study investigated the polymerization kinetics in different solvents and with various initiators, demonstrating that piperidine-functionalized polymers can be readily synthesized. researchcommons.org
The tertiary amine of methyl 1-phenylpiperidine-4-carboxylate could potentially act as a catalyst or initiator in certain types of polymerization. Furthermore, the molecule could be chemically modified, for example, by introducing a polymerizable group like a vinyl or acrylate (B77674) moiety onto the phenyl ring or by converting the ester into a functional group capable of participating in step-growth polymerization. This would allow for the integration of the rigid 4-phenylpiperidine-4-carboxylate structure into a macromolecular chain, potentially influencing the thermal and mechanical properties of the resulting polymer.
Emerging Research Directions and Future Perspectives
Novel Synthetic Route Discovery for Enhanced Efficiency and Selectivity
The synthesis of functionalized piperidines, a critical structural motif in numerous pharmaceuticals, is undergoing a revolution. news-medical.net Researchers are moving away from traditional multi-step processes and towards more streamlined and efficient methodologies. news-medical.netmdpi.com A major focus is on the development of novel catalytic systems that can achieve high levels of efficiency and selectivity.
Recent breakthroughs include a modular strategy that combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This approach significantly simplifies the synthesis of complex, three-dimensional piperidine (B6355638) molecules, reducing processes that once required 7-17 steps down to a mere 2-5 steps. news-medical.net Palladium (Pd)-catalyzed annulation strategies have also emerged as a powerful tool, enabling the rapid and efficient synthesis of a wide range of functionalized piperidines from readily available precursors. nih.gov
Furthermore, rhodium-catalyzed C-H insertion reactions are being employed to achieve site-selective functionalization of the piperidine ring at the C2, C3, or C4 positions, controlled by the choice of catalyst and protecting groups. nih.gov Other innovative intramolecular cyclization methods, such as those catalyzed by gold(I), are being developed for the synthesis of polysubstituted alkylidene piperidines. mdpi.com These advanced methods often provide access to molecules that were previously difficult or prohibitively expensive to create. news-medical.net An optimized Strecker-type condensation has also been developed for the efficient synthesis of key piperidine intermediates. researchgate.net
| Complexity | Challenging for complex 3D structures | Enables access to complex 3D architectures news-medical.net |
Development of Highly Efficient and Sustainable Methodologies (e.g., Green Chemistry Focus)
In line with the principles of green chemistry, a significant trend in piperidine synthesis is the development of sustainable and environmentally benign methodologies. ajchem-a.commdpi.com This includes reducing the reliance on costly and toxic precious metals like palladium and rhodium. news-medical.net
One promising approach involves the use of nickel electrocatalysis for radical cross-coupling, which avoids the need for expensive metal catalysts. news-medical.net Researchers are also exploring the use of earth-abundant metal catalysts, such as those based on iron, for asymmetric reductive cross-coupling reactions. acs.org The use of recyclable magnetic nanoparticles as catalyst supports is another green strategy being investigated. For instance, piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been shown to be an effective and reusable catalyst for Knoevenagel reactions. researchgate.net
The replacement of hazardous reagents is another key focus. In solid-phase peptide synthesis, which often uses piperidine, alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) are being identified to minimize side product formation and improve the greenness of the process. rsc.org The use of water as a solvent and the development of solvent-free reaction conditions are also being pursued to create more sustainable synthetic protocols. ajchem-a.com These green approaches not only reduce the environmental impact of chemical synthesis but can also lead to reduced production costs. news-medical.net
Advanced Characterization Techniques for Elucidating Complex Reactivity and Stereochemistry
The three-dimensional structure of piperidine derivatives is crucial to their biological activity. Therefore, advanced characterization techniques are essential for elucidating their complex reactivity and stereochemistry. X-ray crystallography is a powerful tool used to determine the precise binding mode of piperidine-based inhibitors to their target enzymes. nih.gov This structural information is invaluable for guiding the design and optimization of new drug candidates. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another critical technique. For example, ¹H-NMR spectroscopy has been used to determine the relative stereochemistry of diastereomers of functionalized piperidines. researchgate.net The conformation of the piperidine ring itself, which typically prefers a chair conformation, can also be studied. wikipedia.org The stability of the axial versus equatorial conformers can be influenced by the solvent, highlighting the importance of characterizing these molecules under relevant conditions. wikipedia.org
Computational studies, including docking and molecular dynamics simulations, are increasingly being used in conjunction with experimental techniques. nih.gov These computational methods help to decipher the binding modes of piperidine ligands and reveal crucial interactions with amino acid residues in target proteins, providing a basis for structure-based optimization. nih.gov
Expansion of Synthetic Utility through Unconventional Reactivity and Catalysis
The synthetic utility of the piperidine scaffold is being dramatically expanded through the exploration of unconventional reactivity and novel catalytic systems. C-H functionalization has become a major area of research, allowing for the direct modification of the piperidine ring without the need for pre-installed functional groups. nih.govresearchgate.net This has been achieved using various transition metal catalysts, including rhodium and ruthenium. nih.govresearchgate.net
Catalysis with a range of transition metals such as palladium, rhodium, ruthenium, nickel, and iridium is enabling new types of transformations. mdpi.com For example, palladium-catalyzed reactions are used for intramolecular aminotrifluoromethanesulfinyloxylation and allylic amination to form substituted piperidines. nih.gov Gold-catalyzed annulation provides a direct route to assemble piperidine rings from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com
Radical reactions are also being harnessed to create piperidine derivatives. Intramolecular radical cyclization of 1,6-enynes, initiated by triethylborane, can produce polysubstituted alkylidene piperidines through a complex radical cascade. mdpi.com These innovative catalytic approaches are opening up new avenues for creating molecular diversity and accessing previously inaccessible chemical space. news-medical.net
Table 2: Examples of Catalysts in Modern Piperidine Synthesis
| Catalyst Type | Reaction | Benefit | Reference |
|---|---|---|---|
| Palladium (Pd) | Annulation, Allylic Amination | High efficiency, access to diverse products | nih.govnih.gov |
| Rhodium (Rh) | C-H Functionalization, Hydrogenation | Site-selectivity, stereocontrol | nih.govnih.gov |
| Nickel (Ni) | Electrocatalysis, Hydrogenation | Reduces reliance on precious metals | news-medical.netmdpi.com |
| Gold (Au) | Dearomatization/Cyclization | Formation of polysubstituted products | mdpi.com |
| Iridium (Ir) | Asymmetric Hydrogenation | Stereoselective synthesis | mdpi.com |
| Iron (Fe) | Reductive Cross-Coupling | Use of earth-abundant, non-toxic metal | acs.org |
Integration with Automated Synthesis and Machine Learning Approaches in Chemical Discovery
The fields of automated synthesis and machine learning are poised to accelerate the discovery and development of new piperidine-based molecules. Researchers have developed platforms that combine automated experiments with artificial intelligence (AI) to predict chemical reactivity. cam.ac.uk This data-driven "reactome" approach can rapidly screen thousands of reactions, uncovering hidden relationships between reactants and reaction outcomes. cam.ac.uk
Machine learning models are being trained on massive datasets to predict where a molecule will react, allowing chemists to precisely modify the core of a molecule. cam.ac.uk This predictive power moves chemical discovery from a trial-and-error process to a more systematic and efficient endeavor. cam.ac.uk
Q & A
Q. How can researchers optimize the synthesis of Methyl 1-phenylpiperidine-4-carboxylate to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Use reflux conditions with anhydrous solvents (e.g., propionic anhydride) under inert gas (argon) to minimize side reactions. For example, refluxing at 12 hours with precise stoichiometric ratios improved yields to ~80% in similar piperidine derivatives .
- Purification: Employ column chromatography or recrystallization (e.g., 2-propanol with oxalic acid) to isolate the product. Post-synthesis basification (50% NaOH) and extraction (CHCl₃) can enhance purity .
- Validation: Confirm purity via GC/MS (retention time ~21 min) and NMR (e.g., ¹H NMR signals at δ 3.78 ppm for CO₂CH₃) .
Q. What safety protocols are critical when handling Methyl 1-phenylpiperidine-4-carboxylate in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps to avoid inhalation .
- First Aid: For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Toxicity Note: Due to limited toxicological data, assume acute toxicity and avoid exposure to mucous membranes .
Q. Which analytical techniques are most reliable for characterizing Methyl 1-phenylpiperidine-4-carboxylate?
Methodological Answer:
- NMR Spectroscopy: Assign peaks using ¹H (e.g., aromatic protons at δ 7.24–7.40 ppm) and ¹³C NMR (carbonyl signals at δ 173–174 ppm) .
- Mass Spectrometry: Use high-resolution MS (e.g., Q Exactive Orbitrap) to confirm molecular ion [M+H]⁺ at m/z 324.42 and fragmentation patterns (e.g., m/z 231, 216) .
- HPLC: Optimize mobile phases (e.g., methanol/buffer at pH 4.6) for purity assessment .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in Methyl 1-phenylpiperidine-4-carboxylate derivatives?
Methodological Answer:
- Data Collection: Use SHELX programs (e.g., SHELXL for refinement) to process diffraction data. Mercury CSD 2.0 can visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
- Validation: Cross-reference crystallographic parameters (e.g., unit cell dimensions a = 13.286 Å, b = 9.1468 Å) with COD database entries to confirm structural accuracy .
Q. What computational strategies predict the compound’s bioactivity and binding affinity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to model interactions with opioid receptors (e.g., μ-opioid receptor) based on structural analogs like meperidine .
- ADMET Prediction: Calculate topological polar surface area (TPSA ~50 Ų) and logP (~2.5) to assess blood-brain barrier permeability and metabolic stability .
Q. How should researchers address contradictory spectral data between synthetic batches?
Methodological Answer:
Q. What experimental design considerations are critical for scaling up synthesis without compromising purity?
Methodological Answer:
Q. How can stability studies under varying conditions inform storage protocols?
Methodological Answer:
- Thermal Stability: Conduct accelerated degradation studies at 40°C/75% RH for 4 weeks, analyzing via HPLC for degradation products (e.g., hydrolysis of ester groups) .
- Light Sensitivity: Store in amber vials at –20°C; avoid prolonged exposure to UV light, which may induce piperidine ring oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
